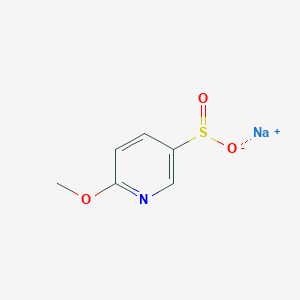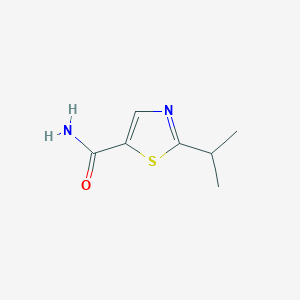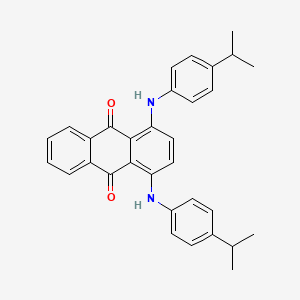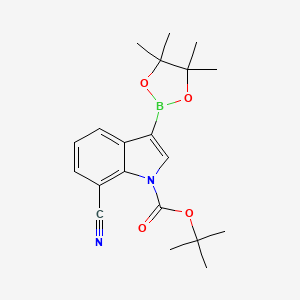
2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes benzoyl and nitrophenyl groups attached to an anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,4-diaminoanthraquinone, which is then subjected to nitration to introduce nitro groups. The final step involves the benzoylation of the compound to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for benzoylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like bromine and sulfuric acid are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
Aplicaciones Científicas De Investigación
2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells. These actions make it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative used in dyes and pigments.
Mitoxantrone: An anthraquinone-based chemotherapeutic agent.
Benzanthrone: Used in the production of dyes and as a fluorescent probe.
Uniqueness
2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific combination of benzoyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS sets it apart from other anthraquinone derivatives.
Propiedades
Número CAS |
41621-58-3 |
|---|---|
Fórmula molecular |
C33H20N4O7 |
Peso molecular |
584.5 g/mol |
Nombre IUPAC |
2-benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C33H20N4O7/c38-31(19-6-2-1-3-7-19)26-18-27(34-20-10-14-22(15-11-20)36(41)42)28-29(33(40)25-9-5-4-8-24(25)32(28)39)30(26)35-21-12-16-23(17-13-21)37(43)44/h1-18,34-35H |
Clave InChI |
SMXMNKAABSUFCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5C3=O)NC6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)


![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)









